(4-Chlorophenyl) 6-methoxy-2-oxochromene-3-carboxylate
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Overview
Description
(4-Chlorophenyl) 6-methoxy-2-oxochromene-3-carboxylate is a chemical compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl) 6-methoxy-2-oxochromene-3-carboxylate typically involves the condensation of 4-chlorophenol with 6-methoxy-2-oxochromene-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl) 6-methoxy-2-oxochromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions include various substituted chromene derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
(4-Chlorophenyl) 6-methoxy-2-oxochromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl) 6-methoxy-2-oxochromene-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl) 6-methoxy-2-oxochromene-3-carboxylate: Known for its diverse biological activities.
6-Methoxy-2-oxochromene-3-carboxylate: Lacks the 4-chlorophenyl group, which may reduce its biological activity.
4-Chlorophenyl 2-oxochromene-3-carboxylate: Lacks the methoxy group, which can affect its chemical reactivity.
Uniqueness
The presence of both the 4-chlorophenyl and 6-methoxy groups in this compound contributes to its unique chemical and biological properties. These functional groups enhance its reactivity and potential as a therapeutic agent compared to similar compounds .
Properties
IUPAC Name |
(4-chlorophenyl) 6-methoxy-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO5/c1-21-13-6-7-15-10(8-13)9-14(17(20)23-15)16(19)22-12-4-2-11(18)3-5-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFQXWYWJHRCLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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